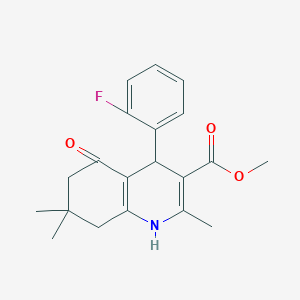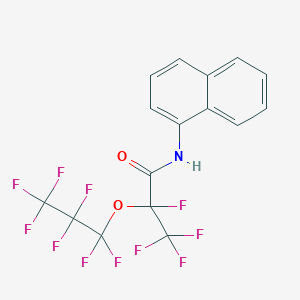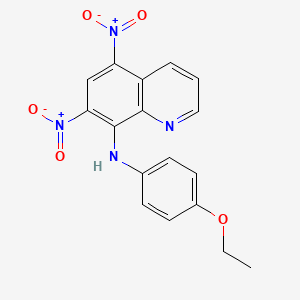![molecular formula C19H15N7O5S2 B11702816 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B11702816.png)
4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring multiple functional groups, including a thiazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Formation of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Nucleophilic Substitution: Formation of sulfonamide derivatives.
Condensation: Formation of hydrazones.
Scientific Research Applications
4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in having a sulfonyl chloride group.
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepine: Similar in having a nitrophenyl group.
Properties
Molecular Formula |
C19H15N7O5S2 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-[[5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15N7O5S2/c1-11-17(23-22-13-5-7-15(8-6-13)33(20,30)31)18(27)25(24-11)19-21-16(10-32-19)12-3-2-4-14(9-12)26(28)29/h2-10,24H,1H3,(H2,20,30,31) |
InChI Key |
STFUBSNULDNAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702739.png)
![(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11702753.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11702758.png)

![7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11702765.png)
![(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11702767.png)

![N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline](/img/structure/B11702772.png)

![Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate](/img/structure/B11702782.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B11702791.png)
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702799.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702803.png)

